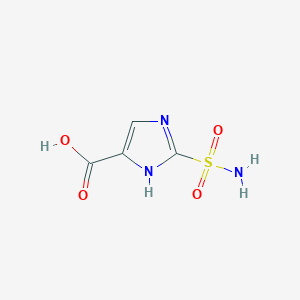
2-sulfamoyl-1H-imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sulfamoyl-1H-imidazole-5-carboxylic acid (SICA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. SICA is a sulfonamide derivative that possesses a unique molecular structure, which makes it an excellent candidate for various biological and chemical processes.
Wirkmechanismus
The mechanism of action of 2-sulfamoyl-1H-imidazole-5-carboxylic acid is primarily based on its ability to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. The compound achieves this by binding to the active site of the enzyme, thereby preventing the substrate from accessing the enzyme's catalytic site. The inhibition of these enzymes can lead to various physiological effects, including a reduction in blood pressure and a decrease in the production of cerebrospinal fluid.
Biochemische Und Physiologische Effekte
2-sulfamoyl-1H-imidazole-5-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase. The compound has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including Alzheimer's disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-sulfamoyl-1H-imidazole-5-carboxylic acid in lab experiments is its ability to act as a potent inhibitor of various enzymes. This property makes it an excellent tool for studying enzyme kinetics and protein structure determination. However, one of the limitations of using 2-sulfamoyl-1H-imidazole-5-carboxylic acid in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, including the investigation of its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Further research is also needed to determine the optimal conditions for the synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, as well as its potential applications in various chemical and biological processes.
Conclusion:
In conclusion, 2-sulfamoyl-1H-imidazole-5-carboxylic acid is a chemical compound that has significant potential in various scientific research applications. The compound's ability to act as a potent inhibitor of various enzymes makes it an excellent tool for studying enzyme kinetics and protein structure determination. Further research is needed to determine the optimal conditions for the synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, as well as its potential applications in various chemical and biological processes.
Synthesemethoden
The synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid can be achieved through various methods, including the reaction of imidazole-5-carboxylic acid with sulfamic acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions, and the yield of 2-sulfamoyl-1H-imidazole-5-carboxylic acid can be optimized through various parameters, including temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-sulfamoyl-1H-imidazole-5-carboxylic acid has found extensive applications in scientific research, primarily due to its ability to act as a potent inhibitor of various enzymes. The compound has been studied for its potential use in the treatment of various diseases, including cancer, malaria, and bacterial infections. 2-sulfamoyl-1H-imidazole-5-carboxylic acid has also been used as a tool in various biochemical assays, including enzyme kinetics and protein structure determination.
Eigenschaften
CAS-Nummer |
103054-45-1 |
|---|---|
Produktname |
2-sulfamoyl-1H-imidazole-5-carboxylic acid |
Molekularformel |
C4H5N3O4S |
Molekulargewicht |
191.17 g/mol |
IUPAC-Name |
2-sulfamoyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C4H5N3O4S/c5-12(10,11)4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9)(H2,5,10,11) |
InChI-Schlüssel |
XRQNHQCPCJANBN-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=N1)S(=O)(=O)N)C(=O)O |
Kanonische SMILES |
C1=C(NC(=N1)S(=O)(=O)N)C(=O)O |
Synonyme |
1H-Imidazole-4-carboxylicacid,2-(aminosulfonyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



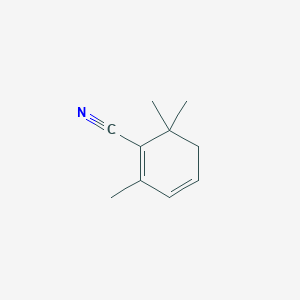
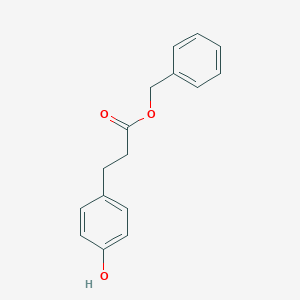
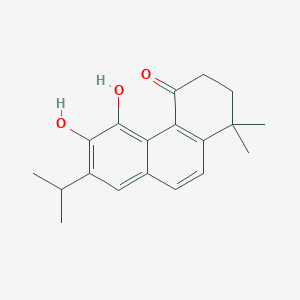
![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
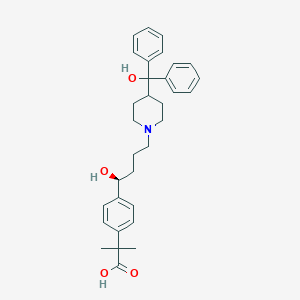
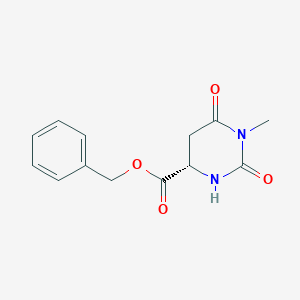
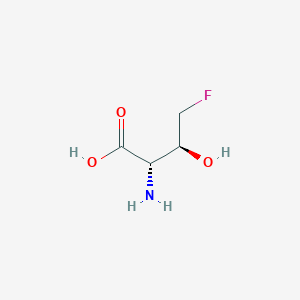
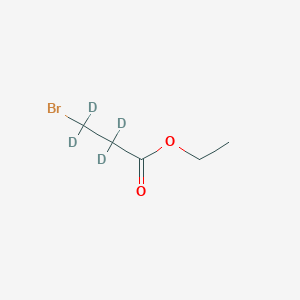
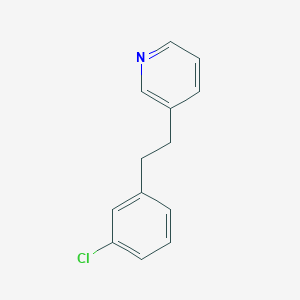

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)


